molecular formula C26H27ClN4O4 B580464 N-(5-Chloro-2-methoxyphenyl)-2-(10-(morpholine-4-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide CAS No. 1228168-21-5

N-(5-Chloro-2-methoxyphenyl)-2-(10-(morpholine-4-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide

Cat. No. B580464
M. Wt: 494.976
InChI Key: WOFDUHKNOLSGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Chloro-2-methoxyphenyl)-2-(10-(morpholine-4-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C26H27ClN4O4 and its molecular weight is 494.976. The purity is usually 95%.
BenchChem offers high-quality N-(5-Chloro-2-methoxyphenyl)-2-(10-(morpholine-4-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Chloro-2-methoxyphenyl)-2-(10-(morpholine-4-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are used for the degradation of recalcitrant compounds in the environment, including pharmaceuticals like acetaminophen. These processes generate various by-products and have implications for biotoxicity. Understanding the degradation pathways and biotoxicity of these by-products can contribute to enhancing the degradation efficiency of AOP systems, which may be relevant for the environmental management of similar complex organic compounds (Qutob et al., 2022).

Polymethyl Methacrylate-Based Scintillators

Research on plastic scintillators based on polymethyl methacrylate, incorporating various luminescent dyes, shows that the replacement of conventional solvents with specific compounds can improve scintillation efficiency and stability. This information is valuable for the development of new materials for radiation detection and measurement, potentially applicable in the research and development of materials with specific optical properties (Salimgareeva & Kolesov, 2005).

Schiff Base, Hydrazone, and Oxime Derivatives of Curcumin

The synthesis of Schiff base, hydrazone, and oxime derivatives of curcumin enhances its medicinal and biological properties. These compounds, including their metal complexes, show higher potency in various biological activities, which may offer insights into the design and development of new therapeutic agents with improved efficacy and selectivity for specific biological targets (Omidi & Kakanejadifard, 2020).

Molecular Pathogenesis of Liver Injury

Understanding the molecular pathogenesis of acetaminophen-induced liver injury (AILI) highlights the complexity of hepatocyte necrosis, sterile inflammation, and regeneration. Insights into these mechanisms can aid in the development of novel therapeutic strategies for managing liver injuries caused by drug overdoses or toxicities, relevant to the safety assessment of new pharmaceutical compounds (Cai et al., 2022).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[10-(morpholine-4-carbonyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O4/c1-34-23-7-6-17(27)14-22(23)29-24(32)16-30-9-8-21-19(15-30)25(18-4-2-3-5-20(18)28-21)26(33)31-10-12-35-13-11-31/h2-7,14H,8-13,15-16H2,1H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFDUHKNOLSGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCC3=NC4=CC=CC=C4C(=C3C2)C(=O)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673106
Record name N-(5-Chloro-2-methoxyphenyl)-2-[10-(morpholine-4-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Chloro-2-methoxyphenyl)-2-(10-(morpholine-4-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide

CAS RN

1228168-21-5
Record name N-(5-Chloro-2-methoxyphenyl)-3,4-dihydro-10-(4-morpholinylcarbonyl)benzo[b][1,6]naphthyridine-2(1H)-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228168-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Chloro-2-methoxyphenyl)-2-[10-(morpholine-4-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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